2,3,6-Trichloro-5-nitropyridine
Overview
Description
2,3,6-Trichloro-5-nitropyridine is an organic compound with the molecular formula C5HCl3N2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of three chlorine atoms and one nitro group attached to the pyridine ring. It is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3,6-Trichloro-5-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method is the chlorination of 2,3,6-trichloropyridine followed by nitration. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reagents. The process often involves continuous flow systems to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 2,3,6-trichloro-5-aminopyridine.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
2,3,6-Trichloro-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have been studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-5-nitropyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the electron-deficient nature of the pyridine ring facilitates nucleophilic attack, leading to the displacement of chlorine atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, typically facilitated by a catalyst or reducing agent.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trichloro-4-nitropyridine
- 2,3,6-Trichloropyridine
- 2,3,5,6-Tetrachloropyridine
- Pentachloropyridine
Uniqueness
2,3,6-Trichloro-5-nitropyridine is unique due to the specific positioning of its chlorine atoms and nitro group, which imparts
Properties
IUPAC Name |
2,3,6-trichloro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXAMNWVBHLRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482808 | |
Record name | 2,3,6-Trichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-72-8 | |
Record name | 2,3,6-Trichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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